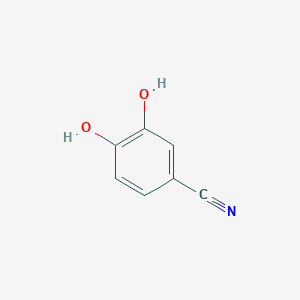
3,4-Dihydroxybenzonitrile
Cat. No. B093048
Key on ui cas rn:
17345-61-8
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06790977B2
Procedure details


To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser, 3-methoxy-4-hydroxybenzonitrile 2a (70.7 g, 0.47 mole), lithium bromide (81.3 g, 0.94 mole), and N,N′-dimethylformamide (220 mL) were added successively at 25° C., followed by heating in an oil bath at 180° C. for 10 hours. The reaction mixture was allowed to cool to 85° C. Water (285 mL) was then added, and upon cooling to 25° C., and treatment with concentrated hydrochloric acid proceed. The resulting mixture was extracted with ethyl acetate (300 mL×2). The extract was concentrated under reduced pressure to give a pale brown solid. Water (430 mL) was added and the mixture was then heated till the mixture became homogeneous. After the reaction mixture was cooled down to approximately 40° C., 3,4-Dihydroxybenzonitrile was precipitated out and the reaction mixture was further cooled to 10° C. so as to ensure complete precipitation. The resulting solid was isolated by filtration and dried under reduced pressure. 3,4-Dihydroxybenzonitrile (42.5 g) was obtained as a white solid with a yield of 67% and a purity of greater than 99% as indicated by HPLC analysis.






Yield
67%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7].[Br-].[Li+].CN(C=O)C.Cl>O>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C#N)C=CC1O
|
|
Name
|
|
|
Quantity
|
81.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
430 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
285 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 85° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling to 25° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate (300 mL×2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale brown solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then heated till the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled down to approximately 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
3,4-Dihydroxybenzonitrile was precipitated out
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was further cooled to 10° C. so as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C#N)C=CC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42.5 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
